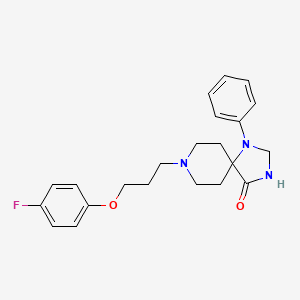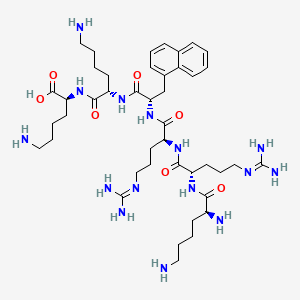![molecular formula C15H10BrNO B1681158 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- CAS No. 76086-99-2](/img/structure/B1681158.png)
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-
Overview
Description
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by the presence of a bromophenyl group attached to the indole core, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as 2H-Indol-2-one, are multiple receptors in the body . These compounds bind with high affinity to these receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
The interaction of 2H-Indol-2-one with its targets results in a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s mode of action is primarily due to its ability to readily undergo electrophilic substitution, similar to the benzene ring .
Biochemical Pathways
Indole derivatives affect a broad range of biochemical pathways. For instance, they have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus . Furthermore, they have been found to inhibit acetylcholinesterase, making them dual-acting in vitro .
Result of Action
The molecular and cellular effects of 2H-Indol-2-one’s action are diverse, given its broad-spectrum biological activities . For example, it has been found to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Biochemical Analysis
Biochemical Properties
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase B (MAO-B) and acetylcholinesterase . These enzymes are crucial in the metabolism of neurotransmitters. By inhibiting MAO-B, the compound increases the levels of dopamine, which is beneficial in treating neurodegenerative diseases like Parkinson’s disease. Additionally, its acetylcholinesterase inhibition helps in managing Alzheimer’s disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission .
Cellular Effects
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- exhibits neuroprotective effects on various cell types, particularly neuronal cells. In human SH-SY5Y neuroblastoma cells, the compound has been shown to protect against oxidative stress induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease . This protection is mediated through the inhibition of MAO-B and acetylcholinesterase, leading to reduced oxidative damage and improved cell viability . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and receptors involved in these processes .
Molecular Mechanism
At the molecular level, 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- exerts its effects through binding interactions with MAO-B and acetylcholinesterase . The compound binds to the active sites of these enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters like dopamine and acetylcholine . This inhibition leads to increased levels of these neurotransmitters in the brain, which is beneficial in managing neurodegenerative diseases. Additionally, the compound may influence gene expression by modulating the activity of transcription factors and signaling pathways involved in neuronal survival and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its neuroprotective effects in vitro, with sustained inhibition of MAO-B and acetylcholinesterase activity .
Dosage Effects in Animal Models
The effects of 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B and acetylcholinesterase, leading to increased levels of dopamine and acetylcholine . At higher doses, the compound may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- is involved in metabolic pathways related to the metabolism of neurotransmitters. The compound interacts with enzymes such as MAO-B and acetylcholinesterase, influencing the metabolic flux of dopamine and acetylcholine . These interactions lead to increased levels of these neurotransmitters, which are crucial for maintaining normal neuronal function and preventing neurodegenerative diseases . The compound may also affect the levels of other metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, particularly the brain . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on neuronal cells .
Subcellular Localization
The subcellular localization of 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- is primarily within the cytoplasm and mitochondria of neuronal cells . The compound’s activity is influenced by its localization, as it interacts with enzymes and receptors within these compartments . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- typically involves the condensation of 2H-indol-2-one with 4-bromobenzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazones or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazones or amines. Substitution reactions can result in a variety of substituted indole derivatives.
Scientific Research Applications
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound exhibits biological activities such as antiviral, anticancer, and antimicrobial properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound also contains a bromophenyl group attached to an indole core and exhibits similar biological activities.
(2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: Another indole derivative with a bromophenyl group, known for its selective inhibition of monoamine oxidase B.
Uniqueness
2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- is unique due to its specific structural features and the presence of the bromophenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-bromophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-7-5-10(6-8-11)9-13-12-3-1-2-4-14(12)17-15(13)18/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOSTJXLBNFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Br)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359448 | |
| Record name | 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76086-99-2 | |
| Record name | 2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)
![(Z)-7-[(1S,2S,3S,4R)-3-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681083.png)


![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)
![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)


